4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a heterocyclic organic compound It contains a benzoxazine ring fused with a benzene ring, and a benzyloxycarbonyl group attached to the nitrogen atom of the oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the following steps:
-
Formation of the Benzoxazine Ring: : The benzoxazine ring can be synthesized through the reaction of phenols, formaldehyde, and primary amines. This reaction is typically carried out under acidic or basic conditions and involves heating to around 200°C to form the polybenzoxazine network .
-
Introduction of the Benzyloxycarbonyl Group: : The benzyloxycarbonyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzoxazine compound with benzyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride .
-
Substitution: : Nucleophilic substitution reactions can occur at the benzylic position. Reagents such as N-bromosuccinimide (NBS) are commonly used for bromination .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), benzyl chloroformate, triethylamine.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazine derivatives.
Scientific Research Applications
4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. Additionally, the benzoxazine ring can undergo ring-opening polymerization, leading to the formation of polybenzoxazine networks with enhanced mechanical and thermal properties .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered ring containing one oxygen and one nitrogen atom.
Phenoxazine: An aromatic compound used in the synthesis of dyes and pigments.
Dioxazine: A pentacyclic compound used as a pigment in the production of high-performance dyes.
Uniqueness
4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is unique due to its combination of a benzoxazine ring with a benzyloxycarbonyl groupIts ability to undergo ring-opening polymerization and form high-performance polymers makes it particularly valuable in industrial applications .
Properties
Molecular Formula |
C17H15NO5 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-phenylmethoxycarbonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
InChI |
InChI=1S/C17H15NO5/c19-16(20)15-10-18(13-8-4-5-9-14(13)23-15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20) |
InChI Key |
MRUHQFJQSXNLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.